N-(4-bromo-2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with bromine, fluorine, and nitro functional groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of Substituents: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents like bromine and fluorine gas or their derivatives.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Carboxamide Formation: The carboxamide group can be formed by reacting the furan ring with an appropriate amine, such as 4-bromo-2-fluoroaniline, under coupling conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: Use in the development of advanced materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
- N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
- N-(4-bromo-2-fluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of bromine, fluorine, and nitro functional groups attached to the furan ring
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXJNYWXADNPND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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